molecular formula C17H16Cl2N2O3S B11023178 1-{[2-(2,6-Dichlorophenyl)-1,3-thiazol-4-yl]acetyl}piperidine-4-carboxylic acid

1-{[2-(2,6-Dichlorophenyl)-1,3-thiazol-4-yl]acetyl}piperidine-4-carboxylic acid

Cat. No.: B11023178
M. Wt: 399.3 g/mol
InChI Key: AJCVBLBPBQSTMK-UHFFFAOYSA-N
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Description

1-{[2-(2,6-Dichlorophenyl)-1,3-thiazol-4-yl]acetyl}piperidine-4-carboxylic acid is a complex organic compound featuring a thiazole ring, a piperidine ring, and a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[2-(2,6-Dichlorophenyl)-1,3-thiazol-4-yl]acetyl}piperidine-4-carboxylic acid typically involves multiple steps, starting with the formation of the thiazole ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The dichlorophenyl group is introduced via electrophilic aromatic substitution reactions, while the piperidine ring is often synthesized through nucleophilic substitution reactions. The final step involves the coupling of these intermediates to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

1-{[2-(2,6-Dichlorophenyl)-1,3-thiazol-4-yl]acetyl}piperidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The dichlorophenyl group can be reduced to form the corresponding phenyl derivative.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alkoxides are employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction of the dichlorophenyl group results in phenyl derivatives.

Scientific Research Applications

1-{[2-(2,6-Dichlorophenyl)-1,3-thiazol-4-yl]acetyl}piperidine-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-{[2-(2,6-Dichlorophenyl)-1,3-thiazol-4-yl]acetyl}piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The thiazole ring can bind to enzyme active sites, inhibiting their activity. The dichlorophenyl group may interact with receptor sites, modulating their function. These interactions can lead to various biological effects, such as anti-inflammatory or neuroprotective actions.

Comparison with Similar Compounds

Similar Compounds

    1-{[2-(2,6-Dichlorophenyl)-1,3-thiazol-4-yl]acetyl}piperidine-4-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.

    1-{[2-(2,6-Dichlorophenyl)-1,3-thiazol-4-yl]acetyl}piperidine-4-methanol: Similar structure but with a hydroxyl group instead of a carboxylic acid.

Uniqueness

The unique combination of the thiazole ring, dichlorophenyl group, and piperidine ring in 1-{[2-(2,6-Dichlorophenyl)-1,3-thiazol-4-yl]acetyl}piperidine-4-carboxylic acid provides it with distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C17H16Cl2N2O3S

Molecular Weight

399.3 g/mol

IUPAC Name

1-[2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]acetyl]piperidine-4-carboxylic acid

InChI

InChI=1S/C17H16Cl2N2O3S/c18-12-2-1-3-13(19)15(12)16-20-11(9-25-16)8-14(22)21-6-4-10(5-7-21)17(23)24/h1-3,9-10H,4-8H2,(H,23,24)

InChI Key

AJCVBLBPBQSTMK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)O)C(=O)CC2=CSC(=N2)C3=C(C=CC=C3Cl)Cl

Origin of Product

United States

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